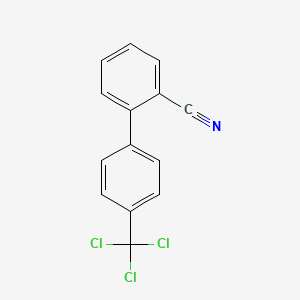

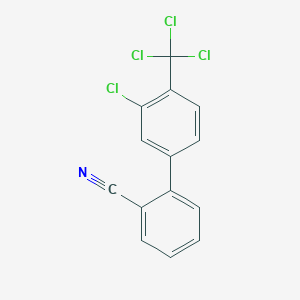

3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

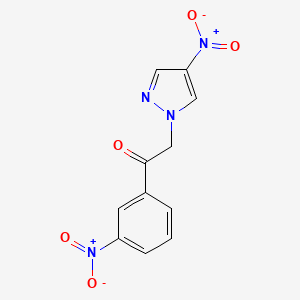

3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile (3C4TBC) is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless, odorless crystalline solid with a molecular weight of 255.7 g/mol. 3C4TBC is a member of the class of compounds known as heterocyclic aromatic compounds, which are compounds that contain two or more rings of atoms that contain at least one atom of an element other than carbon. 3C4TBC is also known as trichlorophenyl-2-carbonitrile and trichloro-4-methylbiphenyl-2-carbonitrile.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for '3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile' involves the introduction of a cyano group at the 2-position of biphenyl, followed by chlorination at the 3- and 4'-positions, and finally, trichloromethylation at the 4'-position.

Starting Materials

Biphenyl, Sodium cyanide, Chlorine gas, Trichloromethane, Catalysts and reagents

Reaction

Step 1: Biphenyl is reacted with sodium cyanide in the presence of a catalyst, such as copper(I) iodide, to form 2-cyanobiphenyl., Step 2: 2-Cyanobiphenyl is chlorinated at the 3-position using chlorine gas and a catalyst, such as iron(III) chloride, to form 3-chloro-2-cyanobiphenyl., Step 3: 3-Chloro-2-cyanobiphenyl is then chlorinated at the 4'-position using chlorine gas and a catalyst, such as iron(III) chloride, to form '3'-Chloro-4'-(cyanomethyl)biphenyl-2-carbonitrile'., Step 4: '3'-Chloro-4'-(cyanomethyl)biphenyl-2-carbonitrile' is reacted with trichloromethane and a catalyst, such as aluminum chloride, to form '3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile'.

Aplicaciones Científicas De Investigación

3C4TBC has been used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a starting material for the synthesis of a variety of other compounds. 3C4TBC has also been used as a fluorescent probe for the study of biological systems, as a photosensitizer for photodynamic therapy, and as a potential inhibitor of the enzyme acetylcholinesterase.

Mecanismo De Acción

The mechanism of action of 3C4TBC is not fully understood. However, it is believed that the compound acts by binding to certain proteins in the body, such as acetylcholinesterase. This binding prevents the enzyme from breaking down acetylcholine, which is a neurotransmitter involved in the transmission of nerve signals. This results in an increase in the amount of acetylcholine in the body, which leads to the physiological effects of 3C4TBC.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 3C4TBC depend on the dose and the route of administration. At low doses, 3C4TBC has been shown to have an anticholinergic effect, which means that it blocks the action of acetylcholine in the body. This can lead to a decrease in heart rate, blood pressure, and respiration. At higher doses, 3C4TBC has been shown to have an excitatory effect, which means that it increases the activity of the nervous system. This can lead to increased heart rate, blood pressure, and respiration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3C4TBC in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, its low toxicity and lack of environmental persistence make it a good choice for laboratory experiments. The main limitation of using 3C4TBC in laboratory experiments is its lack of specificity. It binds to a wide variety of proteins in the body, which can make it difficult to target specific proteins or pathways.

Direcciones Futuras

There are several potential future directions for research into 3C4TBC. These include further studies into its biochemical and physiological effects, as well as its potential use as a therapeutic agent. Additionally, further research into its mechanism of action could lead to the development of more specific inhibitors of acetylcholinesterase. Finally, further studies into its potential use as a fluorescent probe could lead to the development of new imaging techniques for studying biological systems.

Propiedades

IUPAC Name |

2-[3-chloro-4-(trichloromethyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl4N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCDAHIIARMECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(Cl)(Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

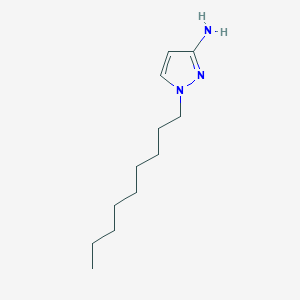

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)